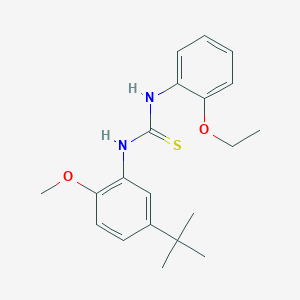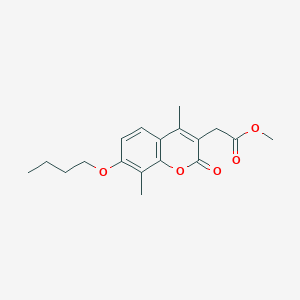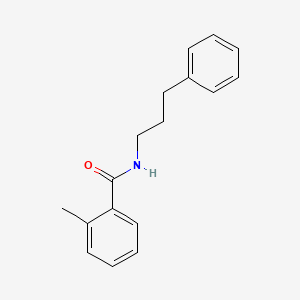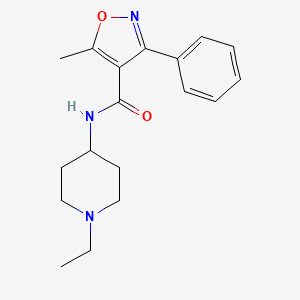![molecular formula C20H15BrClNO2 B4856235 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4856235.png)
3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
Descripción general
Descripción
3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile is a compound that has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile has a number of biochemical and physiological effects. These include the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential anti-tumor activity. However, there are also some limitations to its use. For example, the compound may have toxic effects on normal cells, and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile. These include further studies on its mechanism of action, investigations into its potential use in combination with other anti-cancer drugs, and exploration of its potential use in other areas of scientific research such as neurodegenerative diseases.
In conclusion, 3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile is a compound that has potential applications in scientific research, particularly in the field of cancer research. While its mechanism of action is not yet fully understood, studies have shown that it has anti-tumor activity and may be effective in inhibiting the growth of cancer cells. Further research is needed to fully explore its potential and limitations.
Aplicaciones Científicas De Investigación
3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and may be effective in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO2/c1-3-9-25-20-18(21)11-14(12-19(20)24-4-2)10-16(13-23)15-5-7-17(22)8-6-15/h1,5-8,10-12H,4,9H2,2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACFFLIJJWNWBN-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856153.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856172.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856177.png)

![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)
![N-(2,3-dimethylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4856208.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B4856210.png)
![2-(2,5-dimethylphenyl)-6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4856213.png)

![2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4856227.png)
![methyl 5-methyl-2-[({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4856230.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4856242.png)
